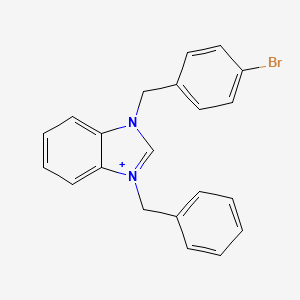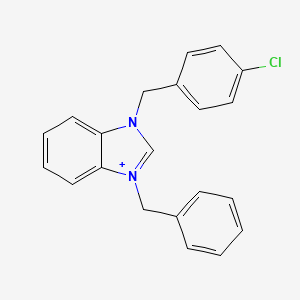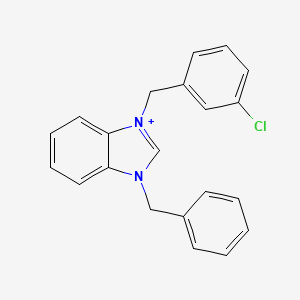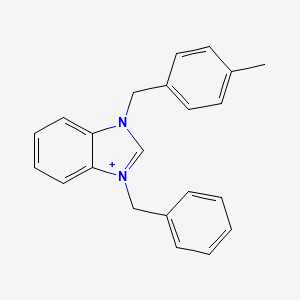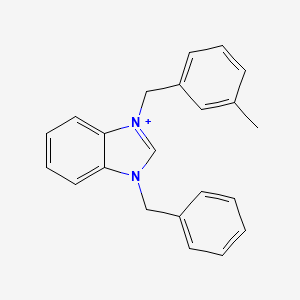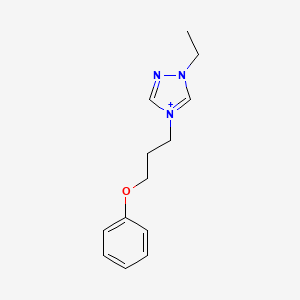
Disperse Blue 96
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse Blue 96 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester and nylon. These dyes are characterized by their low water solubility and are typically applied in a finely dispersed form. Disperse Blue 96 is known for its vibrant blue color and is widely used in the textile industry to impart color to fabrics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 96 involves several steps, starting with the preparation of the intermediate compounds. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using acidic or basic conditions depending on the specific coupling reaction.
Industrial Production Methods: In industrial settings, the production of Disperse Blue 96 is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves the use of dispersing agents to ensure the dye remains in a finely divided state. The final product is then filtered, washed, and dried to obtain the dye in a powder form suitable for use in dyeing processes.
化学反応の分析
Types of Reactions: Disperse Blue 96 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chromophore, affecting the color properties of the dye.
Substitution: The aromatic rings in Disperse Blue 96 can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.
科学的研究の応用
Disperse Blue 96 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.
作用機序
Disperse Blue 96 can be compared with other similar disperse dyes, such as Disperse Blue 106 and Disperse Blue 124. While all these dyes share common features, such as low water solubility and suitability for dyeing synthetic fibers, Disperse Blue 96 is unique in its specific shade of blue and its particular chemical structure, which may offer advantages in terms of dyeing performance and fastness properties.
類似化合物との比較
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
Each of these dyes has its own unique properties and applications, making them suitable for different dyeing requirements and industrial uses.
特性
CAS番号 |
12222-91-2 |
|---|---|
分子式 |
IIn |
分子量 |
0 |
同義語 |
C.I. Disperse Blue 96 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


